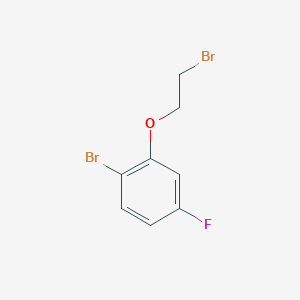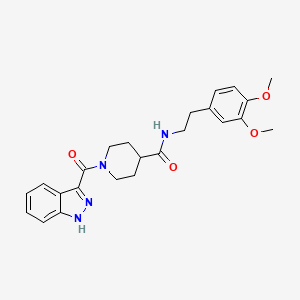![molecular formula C22H14Cl2N2O2 B2460235 (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327197-09-0](/img/structure/B2460235.png)
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide, also known as CCIC, is a synthetic compound that belongs to the class of chromene derivatives. CCIC has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition results in the prevention of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological activities and mechanism of action are not fully understood. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the study of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of fungal and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its pharmacological activities in vivo.
Métodos De Síntesis
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 4-chlorobenzaldehyde and 3-chloroaniline in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain the desired product in high yield. The structure of this compound is confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide has shown promising results in various scientific research applications, especially in the field of medicinal chemistry. It has been reported to possess a wide range of pharmacological activities such as anticancer, antifungal, antibacterial, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3-chlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-15-8-10-17(11-9-15)25-21(27)19-12-14-4-1-2-7-20(14)28-22(19)26-18-6-3-5-16(24)13-18/h1-13H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPQTDBRLTICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-[(3-acetylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2460153.png)
![(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2460154.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine](/img/structure/B2460162.png)
![2-[4-[3-methyl-2,6-dioxo-7-[(E)-3-phenylprop-2-enyl]purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2460163.png)

![(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B2460168.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)
![2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone](/img/structure/B2460171.png)
![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2460174.png)